molecular formula C23H30N6O4 B2765993 Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1184984-68-6

Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No. B2765993
CAS RN: 1184984-68-6
M. Wt: 454.531
InChI Key: KPLSUEPYBAJPFK-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include aromatic nucleophilic substitution . The reaction involves the use of eco-compatible catalysts and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .

Scientific Research Applications

Antimicrobial and Anti-Infective Applications

Compounds structurally related to Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial efficacy. The synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated significant antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections (El‐Kazak & Ibrahim, 2013). Similarly, the preparation of novel analogues of oxolinic acid, such as 4-ethyl-1(2)-R-1(2)H-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, aimed to discover the influence of the annelation position of the triazole ring on antimicrobial activity, indicating a structured approach to enhancing anti-infective properties against specific pathogens (Sanna et al., 1990).

Central Nervous System (CNS) Activity

The exploration of the central nervous system active compounds has included the synthesis of derivatives with potential CNS effects. For instance, Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives were examined for their ability to induce loss of motor control in mice, suggesting the investigation of such compounds for neurological applications (Hung, Janowski, & Prager, 1985). This underscores the broader interest in evaluating related compounds for their potential CNS modulating activities.

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been a focus of research, aiming to elucidate their potential applications in medicinal chemistry. Studies have involved the synthesis of various heterocyclic compounds, demonstrating the versatility and reactivity of these molecular frameworks (Ezema et al., 2015; Charushin et al., 2004). Such studies contribute to the understanding of how structural modifications can impact the biological activity and potential therapeutic applications of these compounds.

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold and its analogues are considered versatile moieties and important structural templates for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . The assessment of the compounds on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation, foster further optimization for the retrieved hit compounds .

properties

IUPAC Name

ethyl 1-[2-[2-(butylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-3-5-12-24-19(30)15-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-13-10-16(11-14-27)22(31)33-4-2/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLSUEPYBAJPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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